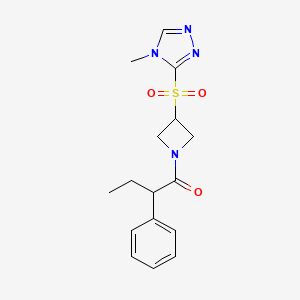![molecular formula C11H12N2O4S B2947391 4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 877825-77-9](/img/structure/B2947391.png)
4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Übersicht
Beschreibung
“4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a complex organic compound. It belongs to the class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are key structural fragments of antiviral agents .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring system. The Dimroth rearrangement, which is often used in the synthesis of such compounds, involves the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .Chemical Reactions Analysis
The Dimroth rearrangement, which is often used in the synthesis of such compounds, is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems: the degree of aza-substitution in rings (more nitrogen atoms in the ring facilitates a nucleophilic attack), pH of the reaction medium (affects the rate of the rearrangement), the presence of electron-withdrawing groups (facilitates the opening of the ring), and the thermodynamic stability of the starting compound and the product .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Indole Derivatives
Scientific Field
Organic Chemistry and Drug Synthesis Application Summary: This compound is utilized in the synthesis of indole derivatives, which are prevalent in various natural products and pharmaceutical drugs. Indoles are significant due to their role in cell biology and their biological activity against cancer cells, microbes, and various disorders. Methods of Application: The synthesis involves Larock’s heteroannulation reaction, starting from 4-methoxy-2-iodoaniline and disilylated alkyne, leading to the formation of substituted indoles . Results Summary: The process successfully yields indole derivatives that are structurally similar to natural alkaloids, which are crucial for developing new therapeutic agents.
2. Biological Potential in Pharmacology
Scientific Field
Pharmacology Application Summary: Indole derivatives, including those synthesized from the compound , show a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Methods of Application: Various indole derivatives are synthesized and tested for their biological activity against different pathogens and diseases . Results Summary: Some derivatives have shown inhibitory activity against influenza A and other viruses, with IC50 values indicating their potential as antiviral agents .
3. Antiviral Agent Development
Scientific Field
Virology and Medicinal Chemistry Application Summary: The compound serves as a precursor in the development of antiviral agents, particularly against RNA and DNA viruses. Methods of Application: Derivatives are prepared and investigated for their in vitro antiviral activity across a broad spectrum of viruses . Results Summary: Certain derivatives exhibit potent antiviral properties with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
4. Cancer Research
Scientific Field
Oncology Application Summary: The compound’s derivatives are explored for their efficacy in treating various types of cancer due to their ability to interfere with cancer cell proliferation. Methods of Application: Cancer cell lines are treated with synthesized indole derivatives to assess their cytotoxic effects . Results Summary: The derivatives demonstrate varying degrees of cytotoxicity, indicating their potential use in cancer therapy.
5. Neurological Disorder Treatment
Scientific Field
Neuropharmacology Application Summary: Derivatives of the compound are studied for their potential in treating neurological disorders, leveraging their bioactive properties. Methods of Application: Neuroactive compounds are synthesized and their effects on neurological pathways are analyzed . Results Summary: The studies reveal that certain derivatives can modulate neurological functions, suggesting their application in treating disorders like Alzheimer’s disease.
6. Agricultural Chemistry
Scientific Field
Agricultural Science Application Summary: The compound is used in the synthesis of plant growth regulators and pesticides, contributing to agricultural productivity. Methods of Application: Synthetic routes are developed to create derivatives that mimic natural plant hormones or act as pesticides . Results Summary: The synthesized compounds show promise in promoting plant growth and protecting crops from pests, with ongoing research to optimize their efficacy and safety.
7. Catalytic Protodeboronation in Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: This compound is involved in the catalytic protodeboronation of pinacol boronic esters, a process crucial for the formal anti-Markovnikov hydromethylation of alkenes . Methods of Application: The method utilizes a radical approach to achieve protodeboronation, paired with a Matteson homologation for the transformation . Results Summary: The sequence has been applied to methoxy protected compounds like THC and cholesterol, and used in the formal total synthesis of various complex molecules .
8. Anti-Breast-Cancer Activity
Scientific Field
Oncology Application Summary: Derivatives of the compound have been designed and synthesized for their antiproliferative activity against breast cancer cell lines . Methods of Application: The synthesized pyrrolo(pyrido)[2,3-d]pyrimidine derivatives are evaluated for their anti-breast-cancer activity, particularly against ER+ and triple-negative breast cancer cells . Results Summary: The derivatives exhibit significant antiproliferative effects, with some showing higher anticancer activity against triple-negative breast cancer cells compared to known CDK4/6 inhibitors .
9. Neuronal Nicotinic Acetylcholine Receptor Ligands
Scientific Field
Neurochemistry Application Summary: The compound is used in the synthesis of ligands for neuronal nicotinic acetylcholine receptors, which are potential targets for treating neurodegenerative diseases . Methods of Application: An efficient construction of dihydropyridin-4-ones, which serve as potential ligands, is carried out using the compound as a starting reagent . Results Summary: The synthesized ligands have potential applications in the development of treatments for conditions like Alzheimer’s and Parkinson’s disease .
10. Synthesis of Tetrahydropyrimidine Derivatives
Scientific Field
Medicinal Chemistry Application Summary: The compound is utilized in the one-pot multicomponent Biginelli reaction for the synthesis of new tetrahydropyrimidine derivatives . Methods of Application: This synthesis approach is employed to create compounds that may have various pharmacological applications . Results Summary: The resulting tetrahydropyrimidine derivatives could have potential uses in drug discovery and development .
11. Synthesis of Piperidinyl Derivatives
Scientific Field
Organic Synthesis Application Summary: The compound is a precursor in the synthesis of piperidinyl derivatives, which are important in the development of pharmaceuticals . Methods of Application: The synthesis involves creating compounds with a piperidinyl moiety, which is a common feature in many therapeutic agents . Results Summary: These derivatives are valuable for their potential use in creating new drugs with various pharmacological properties .
12. Suzuki-Miyaura Coupling
Scientific Field
Organic Chemistry Application Summary: The compound’s derivatives are used in the Suzuki-Miyaura coupling, a widely employed reaction in the synthesis of biaryl compounds . Methods of Application: The reaction involves the cross-coupling of boronic acids with halides or triflates using palladium catalysts . Results Summary: This application is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
These applications demonstrate the versatility of “4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” in various scientific fields, contributing significantly to research and development in chemistry, pharmacology, and medicine. The detailed methods and results are based on current scientific literature and may evolve with further research and discoveries. For in-depth studies and quantitative data, the original research articles should be consulted .
13. Synthesis of Pyridopyrimidinones
Scientific Field
Heterocyclic Chemistry Application Summary: This compound is used in the synthesis of pyridopyrimidinones, which are important for their broad spectrum of biological activity, including antiproliferative and antimicrobial properties. Methods of Application: The synthesis involves heating with MeONa at reflux in BuOH, leading to selective formation of pyridopyrimidinones . Results Summary: The resulting compounds, such as the antiproliferative agent API-1, show promise in various therapeutic applications due to their significant biological activities .
14. Inhibitors of Protein Tyrosine Kinases
Scientific Field
Biochemistry Application Summary: Derivatives of the compound have been identified as inhibitors of protein tyrosine kinases, which are crucial in the signaling pathways of cells and have implications in cancer treatment. Methods of Application: Compounds like TKI-28 are synthesized and tested for their ability to inhibit protein tyrosine kinases . Results Summary: These derivatives have shown potential as therapeutic agents in the treatment of diseases where protein tyrosine kinases are dysregulated .
15. Phosphatidylinositol 3-Kinase (PI3K) Inhibitors
Scientific Field
Molecular Pharmacology Application Summary: The compound’s derivatives are explored as PI3K inhibitors, which play a role in cell growth, proliferation, differentiation, and survival. Methods of Application: Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one are synthesized and evaluated for their PI3K inhibitory activity . Results Summary: These derivatives are promising candidates for the development of new drugs targeting PI3K, which is implicated in various cancers .
16. Cyclin-Dependent Kinase Inhibitors
Scientific Field
Cell Biology Application Summary: Some derivatives of the compound act as inhibitors of cyclin-dependent kinases, which are essential for the control of cell cycle progression. Methods of Application: Compounds containing a pyridopyrimidin-7-one ring system are synthesized and assessed for their efficacy as cyclin-dependent kinase inhibitors . Results Summary: These compounds, including CDK-4, have potential applications in cancer therapy, particularly in tumors that are dependent on specific cyclin-dependent kinases for growth .
17. Development of Antihistamine Agents
Scientific Field
Immunopharmacology Application Summary: The compound is involved in the development of antihistamine agents, which are used to treat allergic reactions by blocking histamine receptors. Methods of Application: Derivatives are synthesized and tested for their ability to act as antihistamines . Results Summary: The studies indicate that some derivatives can effectively block histamine receptors, providing relief from allergy symptoms .
18. Hypotensive Agents
Scientific Field
Cardiovascular Pharmacology Application Summary: Derivatives of the compound are investigated for their hypotensive properties, which can be beneficial in managing high blood pressure. Methods of Application: Compounds are synthesized and their effects on blood pressure are measured . Results Summary: Certain derivatives have shown hypotensive effects, indicating their potential use in the treatment of hypertension .
These additional applications highlight the compound’s versatility in contributing to advancements across various scientific and medical fields. The detailed methods and results are based on current scientific literature and may evolve with further research and discoveries. For in-depth studies and quantitative data, the original research articles should be consulted .
Safety And Hazards
While the specific safety and hazards for this compound are not mentioned in the retrieved papers, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place when handling similar compounds .
Eigenschaften
IUPAC Name |
4-methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-5-7-9(17-3)12-6(4-16-2)13-10(7)18-8(5)11(14)15/h4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWPTOYLCJSCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)OC)COC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



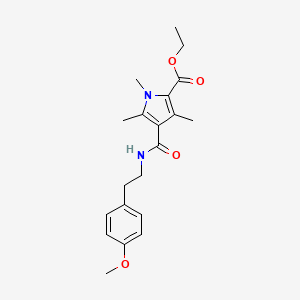
![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)
![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)
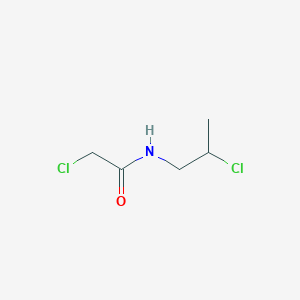
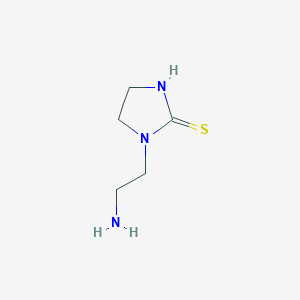
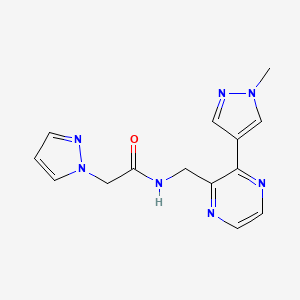
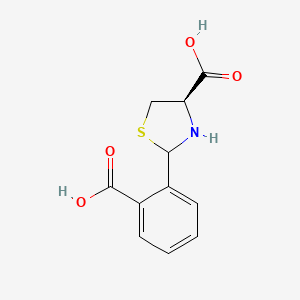
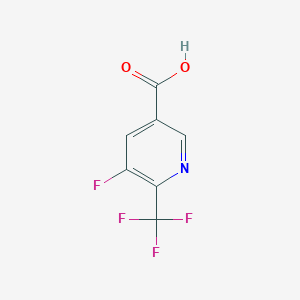
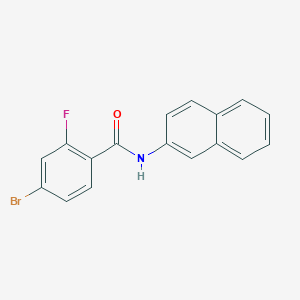
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)
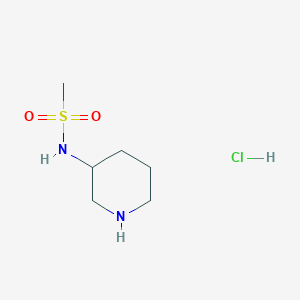
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)
